molecular formula C18H21N5O B12246675 1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

Cat. No.: B12246675
M. Wt: 323.4 g/mol
InChI Key: JEDFPFQTWFTFNZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the aza-Michael addition reaction . The reaction conditions often involve the use of basic conditions and specific catalysts to facilitate the formation of the desired piperazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine include other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of the methoxyphenyl and imidazopyridinyl groups within the piperazine framework makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C18H21N5O/c1-21-17-14(6-5-9-19-17)20-18(21)23-12-10-22(11-13-23)15-7-3-4-8-16(15)24-2/h3-9H,10-13H2,1-2H3

InChI Key

JEDFPFQTWFTFNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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